molecular formula C7H5Br2FO B7902578 2,3-Dibromo-1-fluoro-4-methoxybenzene

2,3-Dibromo-1-fluoro-4-methoxybenzene

Cat. No.: B7902578
M. Wt: 283.92 g/mol
InChI Key: HLAADMZZIQTLKQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Anisoles in Contemporary Chemical Research

Halogenated anisoles (methoxybenzenes) are foundational scaffolds in modern chemical research. nih.gov Their utility spans pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The presence of halogens is critical to the bioactivity of many compounds; for instance, the antibiotic vancomycin's effectiveness significantly decreases with the removal of its chlorine atoms. nih.gov Similarly, anisole (B1667542) derivatives are versatile precursors for perfumes and a variety of medications. wikipedia.org

These compounds are frequently employed as key intermediates in the synthesis of more complex molecules. numberanalytics.com The halogen atoms, often bromine or chlorine, serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, meanwhile, influences the electronic properties of the aromatic ring and can direct the regioselectivity of further chemical transformations.

Academic Relevance of Precise Synthetic Control over Halogenation Patterns on Methoxybenzene Scaffolds

The precise placement of halogen atoms on a methoxybenzene ring is of paramount academic and practical importance. The substitution pattern dictates the molecule's reactivity, physical properties, and, ultimately, its utility. The methoxy group is an ortho-, para-directing activator, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, achieving specific, less-favored substitution patterns, especially in polysubstituted systems, requires sophisticated synthetic strategies.

Controlling the regiochemistry of halogenation is a central theme in organic synthesis. rsc.org The ability to selectively install halogens at specific sites allows chemists to build complex architectures with a high degree of precision. For example, the creation of nitrogen-doped nanographenes can be influenced by the strategic placement of methoxy groups, which in turn guide cyclodehydrogenation reactions. researchgate.netrsc.org This level of control is essential for creating materials with tailored electronic properties or for synthesizing pharmaceutical candidates where a specific isomer is responsible for the desired biological activity. The development of methodologies for regioselective synthesis is therefore a highly active area of research, as it unlocks access to novel chemical matter with potentially valuable properties. rsc.org

Overview of Synthetic Challenges in Preparing Highly Substituted Bromo-Fluoroanisoles

The synthesis of highly substituted bromo-fluoroanisoles like 2,3-Dibromo-1-fluoro-4-methoxybenzene is fraught with challenges. The preparation of multi-halogenated aromatics often requires multi-step sequences, and controlling the regioselectivity can be difficult. google.com Introducing different halogens (e.g., bromine and fluorine) onto the same aromatic ring adds another layer of complexity due to their different reactivities and directing effects.

Key challenges include:

Regioselectivity: Direct halogenation of an anisole derivative may not yield the desired isomer. For example, brominating 3-fluoro-4-methoxy-aniline might lead to a mixture of products that are difficult to separate. Achieving a specific pattern like the 1,2,3,4-substitution of this compound often requires a carefully designed synthetic route, potentially involving blocking groups or directed ortho-metalation strategies.

Steric Hindrance: As more substituents are added to the aromatic ring, steric hindrance can impede subsequent reactions, lowering yields and forcing the use of harsher reaction conditions. The adjacent bromine atoms in the target molecule exemplify a sterically crowded arrangement.

Competing Reactions: The functional groups present can lead to undesired side reactions. The methoxy group, for instance, can be cleaved under certain acidic or high-temperature conditions.

These challenges underscore the need for continued innovation in synthetic methodology to provide efficient and selective access to complex polyhalogenated aromatic ethers for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1-fluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAADMZZIQTLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Routes Towards 2,3 Dibromo 1 Fluoro 4 Methoxybenzene and Analogous Highly Substituted Anisoles

Electrophilic Aromatic Substitution for Regioselective Bromination

Electrophilic aromatic substitution is the cornerstone for introducing bromine atoms onto the anisole (B1667542) ring. The success of this strategy hinges on understanding and manipulating the powerful directing effect of the methoxy (B1213986) group and selecting the appropriate brominating system to achieve the desired level of substitution.

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This directing ability stems from two opposing electronic effects:

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance. This donation increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them more nucleophilic and susceptible to attack by electrophiles. This resonance stabilization of the intermediate carbocation (the arenium ion) is the dominant effect and is why the methoxy group is a strong activator and ortho-, para-director. youtube.comlibretexts.org

In the bromination of anisole, the products are almost exclusively the ortho- and para-isomers, with the para-product often favored due to reduced steric hindrance compared to the ortho positions. youtube.comlibretexts.org For example, the bromination of methoxybenzene (anisole) is very rapid and yields primarily the para-bromo isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta-isomer. libretexts.org

Achieving di-bromination on an activated ring like anisole requires careful selection of the brominating agent and reaction conditions to control the extent of the reaction. A variety of reagents can be employed, ranging from molecular bromine to N-bromo compounds. Over-bromination to tri-substituted products is a common side reaction if conditions are not optimized.

Common brominating agents and systems include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, molecular bromine can provide mono- or polybrominated products depending on the stoichiometry and reaction conditions. docbrown.info

N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid brominating agent. nih.govyoutube.com It is often used for the regioselective bromination of activated aromatic rings. The reaction can be catalyzed by acids. youtube.comacs.org

Dibromoisocyanuric acid (DBI): A powerful brominating agent capable of brominating even deactivated aromatic rings under mild conditions. manac-inc.co.jp

Hydrogen Bromide (HBr) with an Oxidant: Systems like HBr/H₂O₂ in acetic acid can generate electrophilic bromine in situ, offering an alternative to molecular bromine. researchgate.net

Ammonium (B1175870) Bromide (NH₄Br) with an Oxidant: The combination of ammonium bromide and an oxidant like Oxone in a solvent such as methanol (B129727) or water provides a mild and efficient method for brominating activated aromatic compounds at room temperature. organic-chemistry.org

The table below summarizes various brominating systems used for anisole and related activated aromatic compounds.

Brominating Agent/SystemSubstrate ExampleConditionsKey Findings
Bu₄NBr₃ 2-bromo-4-methoxybenzoic acid100 °C, 16 hYielded 1,2-dibromo-4-methoxybenzene (98% yield), demonstrating effective di-bromination. rsc.org
N-Bromosuccinimide (NBS) Acetanilide (analogous activated ring)Acetonitrile (B52724), cat. HClHigh yield of the mono-brominated para-product. youtube.com
NH₄Br / H₂O₂ AnisolesAcetic acid, room temp.Simple, efficient, and regioselective method for oxybromination. researchgate.net
Dibromoisocyanuric acid (DBI) Inactive Aromatic RingsDichloromethane or H₂SO₄A powerful agent that can brominate compounds not readily affected by other N-bromo reagents. manac-inc.co.jp

Catalysts are frequently employed in electrophilic bromination to increase the reactivity of the brominating agent, enabling the reaction to proceed under milder conditions and with greater control.

Lewis Acids: Traditional catalysts like iron(III) bromide (FeBr₃) or aluminum(III) bromide (AlBr₃) function by polarizing the Br-Br bond in molecular bromine. docbrown.infogoogle.com This polarization creates a more potent electrophile (Br⁺ character) that can more readily attack the aromatic ring.

Zeolites: These microporous materials can act as catalysts, often inducing high para-selectivity in the bromination of aromatic compounds due to shape-selective constraints within their pores. nih.gov

Iodine: Iodine can catalyze bromination reactions, where the effective catalytic species is shown to be iodine bromide (IBr), which is a stronger electrophile. ias.ac.in

Metal-free Systems: Recent research has explored metal-free catalytic approaches. For instance, elemental sulfur (S₈) can mediate aromatic halogenations using N-halosuccinimides. organic-chemistry.org Photocatalytic systems using organic polymers have also been developed for the selective bromination of electron-rich aromatics with HBr and molecular oxygen. acs.org

Iron(III) Nitrate (Fe(NO₃)₃·9H₂O): This inexpensive and non-toxic salt has been shown to be effective for the para-bromination of anisole in high yield when combined with KBr in acetonitrile at room temperature. nih.gov

Catalyst TypeExampleMechanism of Action
Lewis Acid FeBr₃, AlBr₃, Zn salt on silica (B1680970) google.comPolarizes the Br-Br bond, increasing the electrophilicity of bromine. docbrown.infogoogle.com
Halogen Iodine ias.ac.inForms iodine bromide (IBr), a more powerful electrophilic agent. ias.ac.in
Photocatalyst Microporous Organic Polymers (MOPs) acs.orgVisible-light-promoted reaction using HBr as bromine source and O₂ as a clean oxidant. acs.org
Inorganic Salt Fe(NO₃)₃·9H₂O nih.govActs as a Lewis acid and oxidant to generate an electrophilic bromine species from KBr. nih.gov

Methodologies for Introducing Fluorine into Brominated Methoxybenzene Systems

Introducing a fluorine atom onto a pre-existing brominated anisole framework can be accomplished through either nucleophilic or electrophilic pathways. The choice of strategy depends on the available starting materials and the desired regiochemistry.

Nucleophilic aromatic substitution (SNAr) to introduce fluorine is notoriously difficult because the fluoride (B91410) ion is a weak nucleophile in many solvents and breaking the strong C-Br bond on an aromatic ring is challenging. nih.govucla.edu However, several strategies have been developed to overcome these hurdles:

Metal Fluoride Salts: Reagents like potassium fluoride (KF) are inexpensive sources of fluoride, but their low solubility and the high basicity of the fluoride ion often lead to low yields and side reactions. nih.govucla.edu The efficacy of these salts can be dramatically improved by using them in combination with phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6), which chelate the potassium ion and liberate a more "naked," and therefore more nucleophilic, fluoride anion. nih.gov

Transition-Metal Catalysis: Modern methods often employ transition-metal catalysts (e.g., palladium, copper) to facilitate nucleophilic fluorination of aryl halides. These reactions proceed through mechanisms involving oxidative addition and reductive elimination cycles, allowing the C-F bond to form under milder conditions than traditional SNAr reactions. For example, copper catalysts like cuprous chloride or bromide have been used in the etherification of p-bromofluorobenzene with sodium methoxide, demonstrating the utility of copper in activating aryl halides for nucleophilic substitution. google.com

An alternative to nucleophilic methods is electrophilic fluorination, which involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic fluorine atom ("F⁺"). wikipedia.org This approach is well-suited for activated systems like anisoles.

A variety of N-F reagents have been developed that are stable, easy to handle, and serve as effective electrophilic fluorinating agents. researchgate.net

Selectfluor™ (F-TEDA-BF₄): This is a powerful, commercially available, and widely used cationic reagent. wikipedia.orgrsc.org It is capable of fluorinating a range of reactive aromatic compounds, including anisole, under relatively mild, acid-free conditions. rsc.org Studies show that the fluorination of anisole with Selectfluor proceeds via a standard polar electrophilic substitution mechanism. rsc.org

N-Fluorobenzenesulfonimide (NFSI): This is a neutral N-F reagent that is also highly effective for electrophilic fluorination. wikipedia.orgresearchgate.net Derivatives of NFSI with electron-withdrawing groups on the benzene ring exhibit even higher fluorinating abilities. researchgate.net

The table below lists common electrophilic fluorinating agents and their applications.

ReagentTypeSubstrate ExampleKey Features
Selectfluor™ (F-TEDA-BF₄) Cationic N-F SaltAnisole, NaphthalenePowerful, commercially available reagent; can be used in ionic liquids for easy recycling. researchgate.netrsc.org
N-Fluorobenzenesulfonimide (NFSI) Neutral N-F ReagentGeneral ArenesEffective and popular reagent; reactivity can be tuned by modifying substituents. wikipedia.orgresearchgate.net
N-Fluoropyridinium Salts Cationic N-F SaltGeneral ArenesCationic nature enhances the electrophilicity of the fluorine atom. wikipedia.org

Considerations for Achieving Desired Fluorination Regioselectivity

The introduction of a fluorine atom onto an aromatic ring with pre-existing substituents requires careful consideration of regioselectivity. The outcome of electrophilic fluorination is governed by a combination of electronic and steric effects imposed by the groups already present on the ring. numberanalytics.com

Electronic Effects: Substituents on the benzene ring influence the rate and position of electrophilic attack.

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They primarily direct incoming electrophiles to the ortho and para positions. The methoxy group (-OCH3) is a strong activating group due to mesomeric electron donation. quora.com

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic attack. Halogens like bromine are deactivating due to their inductive electron-withdrawing effect but are considered ortho, para-directors because their lone pairs can participate in resonance. quora.com Fluorine is also an ortho, para-director but is the most electronegative element, leading to strong inductive deactivation. youtube.com

Steric Effects: The size of the substituents on the ring can hinder the approach of the fluorinating agent to adjacent positions. If the ortho positions are blocked by bulky groups, fluorination may be favored at the less hindered para position.

In a molecule with multiple substituents, the directing effects are combined. The regiochemical outcome is determined by the dominant directing group. For instance, in a molecule containing both a strong activating group and a deactivating group, the activating group's directing effect will typically prevail.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution This table summarizes the directing effects of functional groups relevant to the synthesis of halogenated anisoles.

SubstituentChemical FormulaElectronic EffectDirecting Preference
Methoxy-OCH₃ActivatingOrtho, Para
Bromo-BrDeactivatingOrtho, Para
Fluoro-FDeactivatingOrtho, Para

Sequential Halogenation Approaches for Polyhalogenated Benzene Derivatives

The synthesis of polyhalogenated benzenes often relies on the sequential introduction of halogen atoms. The order of these halogenation steps is critical, as the first halogen introduced will influence the position of the second.

Bromination-Fluorination Sequences

In this approach, a substituted anisole is first brominated, followed by fluorination. Anisole itself undergoes bromination readily, even without a catalyst, to yield a mixture of ortho- and para-bromoanisole, with the para isomer typically being the major product. youtube.comyoutube.com For a target like 2,3-dibromo-1-fluoro-4-methoxybenzene, a potential route could start with 3-bromo-4-methoxyanisole. The methoxy group and the bromine atom would both direct an incoming electrophile. The strong activating methoxy group would direct to its ortho positions (positions 2 and 6), while the bromine atom would direct to its ortho and para positions (positions 2, 4, and 5). The combined effect would strongly favor substitution at position 2. Subsequent fluorination of the resulting dibromoanisole would then be directed by the three existing substituents. However, direct fluorination of such an electron-deficient ring can be challenging and may require potent electrophilic fluorinating agents. nist.gov

Fluorination-Bromination Sequences

This strategy involves an initial fluorination step followed by bromination. Direct electrophilic fluorination of aromatic rings is often a high-energy process due to the high reactivity of elemental fluorine. youtube.com Modern reagents, such as N-fluorodibenzenesulfonimide, have made electrophilic fluorination more manageable. youtube.com If one were to start with 4-methoxyanisole, fluorination would be directed to the ortho position (position 2 or 6) due to the powerful directing effect of the methoxy group. Subsequent bromination of the resulting fluoroanisole would be directed by both the methoxy and fluoro substituents. Both are ortho, para-directors, but the methoxy group is a much stronger activator. Therefore, bromination would likely occur at the positions ortho and para to the methoxy group.

Organometallic Methodologies and Halogen-Metal Exchange Reactions

Organometallic reactions provide powerful and highly regioselective alternatives to classical electrophilic substitution for the synthesis of polyhalogenated aromatics.

Directed Ortho-Metalation and its Application in Functionalizing Haloanisoles

Directed ortho-metalation (DoM) is a potent strategy for functionalizing aromatic rings with high regioselectivity. wikipedia.orgorganic-chemistry.org The method utilizes a directing metalation group (DMG), which is a substituent on the ring containing a heteroatom that can coordinate to an organolithium base (e.g., n-butyllithium). baranlab.org This coordination positions the base to deprotonate the adjacent ortho position, generating a specific aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped with an electrophile to install a new substituent exclusively at that ortho position. wikipedia.org

The methoxy group of an anisole is an effective DMG. baranlab.orgharvard.edu In a haloanisole, the methoxy group can direct lithiation to a specific adjacent position. For example, in 3-bromo-1-fluoro-4-methoxybenzene, the powerful directing effect of the methoxy group would guide the organolithium base to deprotonate the C-5 position. However, if the target is this compound, a more suitable starting material might be 3-bromo-1-fluoro-4-methoxybenzene. The methoxy group would direct lithiation to the C-2 position, and subsequent quenching with a bromine source (e.g., Br₂) would yield the desired product.

Complementary to DoM is the halogen-metal exchange reaction. This is a rapid process where an organolithium reagent exchanges its lithium atom for a halogen (typically bromine or iodine) on an aromatic ring. wikipedia.orgstackexchange.com The rate of exchange follows the trend I > Br >> Cl. wikipedia.org This reaction is kinetically controlled and favors the formation of the more stable organolithium species. stackexchange.com It provides an alternative route to specific aryllithium intermediates that may not be accessible through DoM, especially if the desired lithiation site is not ortho to a powerful DMG.

Table 3: Comparison of Halogenation Strategies This table compares the main features of the discussed synthetic strategies.

StrategyKey PrincipleRegioselectivityCommon Reagents
Sequential Electrophilic HalogenationSubstituent directing effectsModerate to high; dependent on existing groupsBr₂, F-TEDA (Selectfluor)
Orthogonal ProtectionTemporary blocking of reactive sitesVery high; synthetically controlledBoc, Fmoc, Silyl groups
Directed ortho-Metalation (DoM)DMG directs lithiation to ortho positionVery high; controlled by DMGn-BuLi, sec-BuLi, then an electrophile (e.g., Br₂)
Halogen-Metal ExchangeExchange of a halogen for a metalHigh; depends on halogen and stability of organolithiumt-BuLi, n-BuLi on an aryl halide

Bromine-Lithium Exchange and Subsequent Quenching Reactions

The bromine-lithium exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of functionalized aromatic and heteroaromatic compounds. This reaction is particularly valuable for the synthesis of highly substituted molecules, such as analogs of this compound, where direct substitution is challenging. The process involves the treatment of a polybrominated aromatic compound with an organolithium reagent, typically at low temperatures, to selectively replace a bromine atom with a lithium atom. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles, allowing for the introduction of diverse functional groups.

The regioselectivity of the bromine-lithium exchange is a critical aspect, especially in molecules containing multiple bromine atoms in different chemical environments. Studies on polybrominated biaryls have shown that the exchange is highly selective and can be directed by the electronic and steric influence of neighboring substituents. nih.gov For instance, in dibromoanisole derivatives, the methoxy group can influence which bromine atom is preferentially exchanged. princeton.edu The reaction is generally very fast and often needs to be carried out at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent undesirable side reactions, such as the formation of aryne intermediates. researchgate.net The choice of organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can also affect the outcome and selectivity of the exchange. rsc.org

Following the selective formation of the aryllithium species, the reaction is "quenched" with an electrophile. This step is the cornerstone of the method's synthetic utility, as it allows for the formation of a new carbon-carbon or carbon-heteroatom bond at a specific position on the aromatic ring. The outcome of the reaction can be highly dependent on the nature of the electrophile used. mdpi.com A broad spectrum of electrophiles can be employed in these quenching reactions, leading to a diverse array of substituted products. nih.gov For example, quenching with carbon dioxide introduces a carboxylic acid group, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. nih.govrsc.org This methodology provides a modular approach to complex aromatic structures that would be difficult to access through other means. nih.gov

The table below summarizes various electrophiles used in quenching reactions of lithiated intermediates and the corresponding products formed.

ElectrophileReagent ExampleResulting Functional Group/ProductSource(s)
Proton SourceH₂O / NH₄Cl (aq)Hydrogen (Protonolysis) mdpi.comrsc.org
Carbon DioxideCO₂ (gas or solid)Carboxylic Acid rsc.org
Aldehydes/KetonesBenzophenoneSecondary/Tertiary Alcohol nih.govrsc.org
Alkyl HalidesMethyl IodideAlkylated Compound
ChloroformatesMethyl ChloroformateEster rsc.org
DisulfidesDimethyl DisulfideMethylthioether rsc.org
BoronatesTriisopropyl BorateBoronic Acid Ester nih.gov
IsocyanatesPhenyl IsocyanateAmide nih.gov
Phosphine HalidesChlorodiphenylphosphine (ClPPh₂)Phosphine nih.gov

Modern Synthetic Technologies for Halogenation Reactions

Halogenation is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. scispace.com Traditional methods often rely on highly reactive, toxic, and corrosive reagents like elemental halogens (e.g., Br₂) or hydrogen halides. rsc.orgrsc.org These reactions are frequently very fast and highly exothermic, which can lead to issues with selectivity and process safety, particularly on an industrial scale. scispace.comrsc.orgrsc.org To overcome these challenges, modern synthetic technologies, especially continuous flow and microreactor systems, have emerged as powerful tools for performing halogenation reactions in a safer, more efficient, and highly controlled manner. rsc.orgrsc.org

Continuous Flow and Microreactor Applications for Improved Selectivity and Yield

Continuous flow and microreactor technologies offer significant advantages for halogenation reactions, including the bromination of substituted anisoles. researchgate.netmdpi.com These systems confine the reaction to small-volume channels or tubes (typically with diameters of ≤1 mm), which provides an exceptionally high surface-area-to-volume ratio. researchgate.net This characteristic dramatically improves heat and mass transfer compared to conventional batch reactors. researchgate.netlaryee.com

The key benefits of using microreactors for halogenation are:

Enhanced Safety: The small internal volume of microreactors minimizes the quantity of hazardous reagents present at any given moment. laryee.com Superior heat dissipation effectively controls the large exotherms typical of halogenation, preventing thermal runaways and improving process safety. rsc.orglaryee.com Hazardous chemicals can also be generated in situ and consumed immediately, or quenched in-line, avoiding isolation and storage. rsc.org

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is a hallmark of flow chemistry. laryee.com Rapid and efficient mixing ensures a homogeneous reaction environment, which can suppress the formation of byproducts and lead to higher selectivity and product yields. researchgate.netlaryee.com For example, in the electrophilic bromination of aromatic compounds, controlling the temperature and residence time can minimize over-bromination and other side reactions. google.com

Increased Efficiency and Scalability: Reactions in microreactors can reach completion in minutes or even seconds, significantly shortening synthesis times compared to batch processes. researchgate.net Scaling up production is achieved through "numbering-up"—operating multiple microreactors in parallel—which avoids the complex and often unpredictable challenges of scaling up batch reactors. mdpi.com

Research has demonstrated the successful application of continuous-flow systems for the bromination of various aromatic compounds. researchgate.net For instance, the synthesis of 2,4,5-trifluorobromobenzene has been achieved in high yield within minutes using a microreactor. researchgate.net This technology is not only limited to academic laboratories but is also being implemented on an industrial scale, as evidenced by patents for continuous bromination processes. google.com The ability to safely handle reagents like molecular bromine and precisely control fast, exothermic reactions makes microreactors an ideal platform for producing highly substituted halogenated compounds with improved efficiency and quality. rsc.orglaryee.com

Mechanistic Investigations of Reactions Involving Halogenated Methoxybenzene Systems

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The substituents on the aromatic ring play a critical role in modulating the ring's reactivity and directing the incoming electrophile to a specific position.

In the context of 2,3-Dibromo-1-fluoro-4-methoxybenzene, the substituents—two bromine atoms, a fluorine atom, and a methoxy (B1213986) group—exert competing electronic effects that influence the stability of the intermediate carbocation (arenium ion) formed during electrophilic aromatic substitution. libretexts.orguci.edu

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com Its activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance, which helps to stabilize the positive charge of the arenium ion. organicchemistrytutor.commasterorganicchemistry.com This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the methoxy group. organicchemistrytutor.com

The stability of the carbocation intermediate is a key factor in determining the reaction rate and outcome. libretexts.org Alkyl groups, through inductive effects and hyperconjugation, can also stabilize adjacent carbocations. libretexts.orgleah4sci.comcurlyarrows.com In the absence of stronger stabilizing factors, even weak electron-donating groups can influence the regioselectivity of the reaction. However, electron-withdrawing groups will destabilize a carbocation. libretexts.org The proximity of an electronegative atom can significantly influence the stability of a carbocation. chemicalforums.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting EffectImpact on Carbocation Stability
Methoxy (-OCH₃)Activating (strong resonance donation, weak inductive withdrawal)ortho, paraStrong stabilization of ortho and para intermediates. organicchemistrytutor.commasterorganicchemistry.com
Bromine (-Br)Deactivating (strong inductive withdrawal, weak resonance donation)ortho, paraWeak stabilization of ortho and para intermediates. libretexts.org
Fluorine (-F)Deactivating (strong inductive withdrawal, weak resonance donation)ortho, paraWeak stabilization of ortho and para intermediates. libretexts.org

The halogenation of benzene and its derivatives proceeds through a multi-step mechanism. libretexts.orgmasterorganicchemistry.com The initial step involves the formation of a more potent electrophile, often through the interaction of the halogen with a Lewis acid catalyst. libretexts.orgwikipedia.org This is followed by the rate-determining step where the π-electrons of the aromatic ring attack the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com The final step is the rapid deprotonation of this intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

The transition state of the rate-determining step resembles the structure of the arenium ion. Therefore, factors that stabilize the arenium ion also lower the energy of the transition state, leading to a faster reaction rate. In the case of halogenated methoxybenzenes, the energy of the transition state for electrophilic attack at different positions on the ring will be influenced by the combined electronic effects of the methoxy and halogen substituents.

For this compound, the transition state leading to substitution at the position ortho to the methoxy group (C5) would be significantly stabilized by the resonance donation from the oxygen atom. The transition states for attack at other positions would be of higher energy due to less effective stabilization of the positive charge. Computational studies can provide valuable insights into the relative energies of these transition states and help predict the regioselectivity of halogenation reactions.

Pathways for Nucleophilic Aromatic Substitution in Fluoro- and Brominated Aromatics

Nucleophilic aromatic substitution (SₙAr) is another important reaction pathway for aromatic compounds, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.org

In contrast to electrophilic substitution, nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org These are the same groups that deactivate the ring towards electrophilic attack. libretexts.org The presence of strongly electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group significantly activates the ring for nucleophilic attack. wikipedia.orglibretexts.org

The nature of the leaving group is also a critical factor. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Consequently, the bond strength to the leaving group is less important than its ability to stabilize the negative charge in the transition state through its inductive effect. This is why fluorine, despite being a poor leaving group in Sₙ1 and Sₙ2 reactions due to the strength of the C-F bond, is often the best leaving group in SₙAr reactions. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon atom, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The general order of leaving group ability in activated SₙAr reactions is F > Cl ≈ Br > I. nih.gov However, this order can be influenced by factors such as the solvent and the nature of the nucleophile. nih.govlibretexts.orgntu.edu.sg

In this compound, the fluorine atom would be the most likely leaving group in an SₙAr reaction. The electron-withdrawing inductive effects of the two bromine atoms and the fluorine itself would activate the ring towards nucleophilic attack, although the electron-donating methoxy group would have a deactivating effect. The position of the leaving group relative to the activating groups is crucial.

Table 2: Relative Reactivity of Halogens as Leaving Groups in SₙAr

HalogenElectronegativityCarbon-Halogen Bond StrengthTypical Leaving Group Ability in SₙAr
Fluorine3.98HighExcellent masterorganicchemistry.com
Chlorine3.16ModerateGood
Bromine2.96ModerateGood
Iodine2.66LowFair

Computational modeling has become an invaluable tool for studying the mechanism of SₙAr reactions, particularly the formation and stability of the Meisenheimer complex. ntu.edu.sg This negatively charged intermediate is a key species on the reaction pathway, and its stability directly influences the reaction rate. wikipedia.orglibretexts.org

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to model the attack of a nucleophile at the carbon bearing the fluorine atom. These calculations can determine the geometry and energy of the resulting Meisenheimer complex, as well as the transition state leading to its formation.

Stereoelectronic Control in Halogenation Reactions

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the outcome of a reaction. In the context of halogenation of substituted benzenes, these effects can play a significant role in determining the regioselectivity.

The anomeric effect, which is a well-known stereoelectronic effect, describes the preference for an axial conformation of an electronegative substituent at the anomeric carbon in a pyranose ring. This effect is attributed to a hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond. rsc.org

Similar hyperconjugative interactions can be at play in halogenation reactions of methoxybenzene derivatives. The oxygen atom of the methoxy group has lone pairs of electrons that can interact with the antibonding orbitals of adjacent C-H or C-halogen bonds. rsc.org These interactions can influence the electron density at different positions on the ring and thereby affect the susceptibility of those positions to electrophilic attack.

For this compound, the orientation of the methoxy group relative to the plane of the benzene ring can influence the overlap between its lone pair orbitals and the π-system of the ring. This, in turn, can affect the degree of activation at the ortho positions. Furthermore, stereoelectronic interactions between the methoxy group and the adjacent bromine and fluorine atoms could influence the conformational preferences of the molecule, which might have subtle effects on its reactivity. Detailed computational studies would be necessary to fully elucidate the role of stereoelectronic control in the halogenation of this specific compound.

Advanced Spectroscopic and Computational Characterization of 2,3 Dibromo 1 Fluoro 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2,3-Dibromo-1-fluoro-4-methoxybenzene in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR allows for unambiguous assignment of the substitution pattern.

The regiochemistry of the title compound is definitively established by analyzing chemical shifts (δ) and spin-spin coupling constants (J).

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region, corresponding to H-5 and H-6, and one signal in the aliphatic region for the methoxy (B1213986) (–OCH₃) protons. The aromatic protons form an AX spin system, appearing as two doublets.

H-6 , being ortho to a bromine atom, is expected to resonate at a higher chemical shift (downfield) compared to H-5.

H-5 is ortho to the electron-donating methoxy group, which will shift its resonance to a lower chemical shift (upfield).

The coupling constant between these two adjacent protons, ³J(H,H), would be in the typical range for ortho coupling (7–10 Hz).

The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine will appear as a doublet due to ¹J(C,F) coupling, which is typically large (240-260 Hz). Carbons at positions C-2 and C-6 will also show smaller couplings to fluorine.

¹⁹F NMR: The ¹⁹F NMR spectrum provides critical information. prensipjournals.com The fluorine nucleus (¹⁹F) has a spin of 1/2 and is 100% abundant, making it a highly sensitive probe. prensipjournals.com Its chemical shift is highly sensitive to the electronic environment. For this compound, the fluorine atom is flanked by a bromine atom and an aromatic proton. The signal would be split into a doublet by the adjacent H-6 proton (³J(F,H)). The presence of the ortho-bromine at C-2 would cause a significant downfield shift compared to a less substituted fluoromethoxybenzene. fluorochem.co.uk

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-56.9 - 7.1Doublet (d)³J(H5,H6) ≈ 8-9
H-67.4 - 7.6Doublet (d)³J(H5,H6) ≈ 8-9, ⁴J(H6,F1) ≈ 2-4
-OCH₃3.8 - 4.0Singlet (s)-
¹³C
C-1155 - 158Doublet (d)¹J(C1,F1) ≈ 250
C-2115 - 118Doublet (d)²J(C2,F1) ≈ 20-25
C-3112 - 115Singlet (s) or small d⁴J(C3,F1) ≈ 1-3
C-4150 - 153Singlet (s) or small d⁵J(C4,F1) ≈ 1-2
C-5114 - 117Singlet (s) or small d⁴J(C5,F1) ≈ 3-5
C-6128 - 131Doublet (d)³J(C6,F1) ≈ 7-10
-OCH₃56 - 58Singlet (s)-
¹⁹F
F-1-115 to -125Doublet (d)³J(F1,H6) ≈ 6-8

In sterically crowded molecules, spin-spin coupling can occur through space rather than exclusively through the bonding network. nih.gov This phenomenon is particularly well-documented for fluorine. nih.gov In this compound, the fluorine atom at C-1 and the bromine atom at C-2 are in close proximity.

This spatial closeness would likely lead to a detectable through-space coupling (⁵J(F,Br)). While bromine has two NMR-active isotopes (⁷⁹Br and ⁸¹Br), their quadrupole moments often lead to very broad signals, making the direct observation of this coupling challenging. However, the interaction can sometimes be inferred from line broadening or other subtle effects in the ¹⁹F spectrum. The confirmation of such a coupling would provide unequivocal proof of the 1,2-dihalo substitution pattern adjacent to the fluorine atom. This type of interaction is a key area of study in the conformational analysis of halogenated aromatic systems. sigmaaldrich.com

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. matrixscientific.com For the target molecule, a COSY spectrum would show a cross-peak connecting the signals of H-5 and H-6, confirming their adjacent relationship. matrixscientific.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sigmaaldrich.com It would definitively link the H-5 signal to C-5, the H-6 signal to C-6, and the methoxy proton signal to the methoxy carbon. sigmaaldrich.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it maps long-range couplings (typically 2-4 bonds). sigmaaldrich.com Key expected correlations would include:

The methoxy protons (–OCH₃) to the C-4 carbon, confirming the position of the ether linkage.

H-5 to C-3, C-4, and C-1, which helps place the substituents around the ring.

Together, these 2D techniques would provide an interlocking web of correlations, leaving no doubt as to the this compound structure. synquestlabs.comfishersci.ca

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be characterized by several key absorption bands. nist.gov

Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring. merckmillipore.com

Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring itself. sigmaaldrich.com

C-O-C (Ether) Stretches: Aryl-alkyl ethers display two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1030-1050 cm⁻¹.

C-F Stretch: A strong, characteristic band for the C-F stretch is expected in the 1200-1270 cm⁻¹ region. nist.gov

C-Br Stretch: The C-Br stretching vibrations occur at lower frequencies due to the larger mass of bromine. These bands are expected in the 500-680 cm⁻¹ range and can be useful for confirming the presence of bromine. merckmillipore.com

C-H Out-of-Plane Bending: The pattern of C-H out-of-plane (oop) bending in the 700-900 cm⁻¹ region can sometimes give clues about the substitution pattern, though it can be complex in polysubstituted systems.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-HStretch3050 - 3100Medium-Weak
Aliphatic C-H (-OCH₃)Stretch2850 - 2960Medium
Aromatic C=CRing Stretch1580 - 1600, 1450 - 1500Medium-Strong
C-O-C (Aryl Ether)Asymmetric Stretch1240 - 1270Strong
C-FStretch1200 - 1270Strong
C-O-C (Aryl Ether)Symmetric Stretch1020 - 1050Strong
C-BrStretch500 - 680Medium-Strong

X-ray Crystallography for Solid-State Molecular Architecture

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Based on known structures of similar halogenated aromatic compounds, the benzene ring would be expected to be nearly planar. The C-Br bond lengths would be approximately 1.90 Å, the C-F bond around 1.35 Å, and the C-O bond of the methoxy group near 1.37 Å. The substitution pattern, with two bulky bromine atoms adjacent to each other, would likely cause some steric strain, potentially leading to minor distortions from ideal hexagonal geometry in the benzene ring. The analysis would also reveal the conformation of the methoxy group relative to the plane of the ring and detail any intermolecular interactions in the crystal lattice, such as halogen bonding (C-Br···O or C-Br···F) or π-π stacking, which govern the packing of the molecules.

Analysis of Bond Lengths, Bond Angles, and Conformational Preferences

The geometric parameters of this compound, including the lengths of its chemical bonds and the angles between them, can be meticulously predicted using computational models. These calculations are fundamental to understanding the molecule's three-dimensional structure. The presence of a methoxy group (-OCH3) introduces the possibility of different conformations due to the rotation around the C-O bond.

The conformational preference of the methoxy group relative to the benzene ring is a critical aspect of the molecule's structure. For anisole (B1667542) and its derivatives, the orientation of the methyl group can be either planar (syn- or anti-planar) or non-planar (gauche) with respect to the aromatic ring. Computational studies on similar molecules, such as fluoroanisole isomers, have shown that Density Functional Theory can effectively predict the most stable conformer by calculating the total energy for different dihedral angles. researchgate.net For many anisoles, a planar conformation where the methyl group lies in the plane of the benzene ring is found to be the most stable, though this can be influenced by the presence and position of bulky substituents like bromine atoms. researchgate.net The steric and electronic effects of the fluorine and bromine substituents on the benzene ring will significantly influence the final conformational preference of the methoxy group in this compound.

Applications and Advanced Derivatization of Halogenated Methoxybenzene Scaffolds in Synthetic Chemistry

Strategic Utilization as Versatile Building Blocks

The presence of multiple, yet electronically distinct, halogen atoms on the aromatic scaffold of 2,3-Dibromo-1-fluoro-4-methoxybenzene makes it a highly valuable building block in organic synthesis. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-fluorine (C-F) bonds, influenced by the electronic effects of the methoxy (B1213986) group, allows for programmed, site-selective modifications.

Polyhalogenated arenes are pivotal precursors for the synthesis of highly substituted aromatic compounds through various palladium-catalyzed cross-coupling reactions. acs.org The two bromine atoms in this compound serve as reactive handles for such transformations. Given the general reactivity trend of aryl halides in oxidative addition to Palladium(0) (C-I > C-Br > C-Cl >> C-F), the C-Br bonds can be selectively functionalized while the more robust C-F bond remains intact. mdpi.com This differential reactivity is fundamental for sequential cross-coupling strategies.

The methoxy group, being an ortho, para-director, activates the ring, further influencing the reactivity of the adjacent halogen atoms. nih.gov This electronic influence, combined with the inherent steric differences between the two bromine atoms, can be exploited to achieve site-selective cross-coupling. For instance, a Suzuki coupling could be performed at one of the bromine positions, followed by a Sonogashira, Heck, or Ullmann reaction at the second bromine position under different catalytic conditions. This stepwise approach allows for the controlled introduction of various substituents, such as aryl, alkynyl, or vinyl groups.

Table 1: Potential Cross-Coupling Reactions for Halogenated Methoxybenzene Scaffolds

Reaction Type Reactants Catalyst/Conditions (Illustrative) Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base (e.g., Na₂CO₃) Biaryl
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) Arylalkyne
Heck Coupling Alkene Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) Alkenylarene

| Ullmann Condensation | Alcohol/Amine | CuI, base (e.g., Cs₂CO₃) | Aryl ether/amine |

This table presents illustrative conditions for cross-coupling reactions commonly applied to aryl bromides and is predictive for the selective functionalization of this compound.

The capacity for sequential and site-selective functionalization makes this compound a valuable precursor for a diverse range of polysubstituted organic molecules. researchgate.net Starting from this scaffold, synthetic chemists can introduce a variety of functional groups, building molecular complexity in a controlled manner. For example, an initial cross-coupling reaction at one C-Br bond can be followed by a second, different coupling reaction at the other C-Br bond. Subsequently, the often less reactive C-F bond could potentially be targeted under more forcing conditions or via alternative chemistries like nucleophilic aromatic substitution (SNAr), if the electronic environment is favorable. This multi-step functionalization is a powerful strategy for creating complex substitution patterns on the benzene (B151609) ring that would be difficult to achieve through other synthetic routes. youtube.comrsc.orgncert.nic.in

Development of Novel Chemical Scaffolds

The unique arrangement of substituents on this compound not only allows for the synthesis of individual molecules but also serves as a foundation for the development of entirely new classes of chemical scaffolds with tailored properties.

Polyhalogenated aromatic compounds are of significant interest in material science due to their unique electronic, photophysical, and self-assembly properties. They are used as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The title compound can serve as a key intermediate for the synthesis of more complex, fully or partially halogenated arenes. Through reactions like Ullmann coupling to form poly-aryl ethers or further controlled halogenation/functionalization sequences, novel materials with specific properties such as flame retardancy, high refractive index, or specific liquid crystalline phases can be engineered.

Halogen atoms are prevalent in many pharmaceuticals and agrochemicals as they can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govncert.nic.in The this compound scaffold provides an excellent starting point for generating libraries of analogs for drug discovery and agrochemical development. vinatiorganics.com The methoxy group is also a common feature in bioactive molecules. wikipedia.org By systematically replacing the bromine atoms with various other functional groups via cross-coupling reactions, researchers can fine-tune the steric and electronic properties of the molecule to optimize its biological activity. acs.org Diphenyl ether structures, which can be synthesized from such precursors, are a known class of herbicides. nih.gov

Modulation of Molecular Properties through Halogen Substitution

Steric Effects : The presence of substituents at the 1, 2, 3, and 4 positions creates a sterically crowded environment. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions and potentially allowing for the selective functionalization of one bromine atom over the other.

Reactivity Modulation : The fluorine atom, being the most electronegative, has the strongest inductive pull. The C-F bond is significantly stronger than the C-Br bond, making it much less reactive in many catalytic cycles, which is the basis for selective functionalization. mdpi.com This allows the bromine atoms to be used as primary reaction sites, with the fluorine atom serving as a stable modulator of the electronic properties or as a potential reaction site for a subsequent, more demanding chemical transformation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Suzuki
Sonogashira
Heck

Influence on Reactivity and Site Selectivity in Subsequent Transformations

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can be broadly categorized as activating or deactivating groups. These groups also direct incoming electrophiles to specific positions on the ring (ortho, para, or meta).

The methoxy group (-OCH₃) at position 4 is a powerful activating group. Through resonance, its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density of the ring and making it more susceptible to electrophilic attack. The methoxy group is a strong ortho, para-director.

Conversely, halogens (bromine and fluorine) are deactivating groups due to their inductive electron-withdrawing effect, which decreases the electron density of the ring. However, they are also ortho, para-directors because their lone pairs can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Fluorine is the most electronegative halogen, but its smaller size allows for more effective orbital overlap for resonance compared to bromine.

In this compound, the directing effects of the substituents are in concert. The powerful activating and ortho, para-directing methoxy group at C4 would strongly favor substitution at the ortho position (C5), as the other ortho position (C3) is blocked by a bromine atom and the para position (C1) is blocked by a fluorine atom. The deactivating, yet ortho, para-directing, fluorine at C1 and bromine atoms at C2 and C3 would also direct an incoming electrophile to the less sterically hindered C5 position. The remaining position, C6, is meta to the strongly activating methoxy group, making it a less favored site for electrophilic attack.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
Methoxy (-OCH₃)C4Activating (Resonance)Ortho, Para
Fluorine (-F)C1Deactivating (Inductive)Ortho, Para
Bromine (-Br)C2Deactivating (Inductive)Ortho, Para
Bromine (-Br)C3Deactivating (Inductive)Ortho, Para

This table is based on established principles of physical organic chemistry.

Impact on Molecular Lipophilicity and Bioavailability for Synthetic Design

The lipophilicity of a molecule, often expressed as its octanol-water partition coefficient (LogP), is a critical parameter in medicinal chemistry as it influences absorption, distribution, metabolism, and excretion (ADME) properties, and thus bioavailability.

The introduction of halogens generally increases the lipophilicity of a molecule. Bromine, being larger and more polarizable than fluorine, typically contributes more to an increase in LogP. The presence of two bromine atoms and one fluorine atom in this compound would be expected to significantly increase its lipophilicity compared to the parent compound, anisole (B1667542).

The methoxy group has a more moderate effect on lipophilicity, generally making a molecule slightly more lipophilic than a corresponding hydroxyl group but less so than an alkyl group of similar size.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/TrendRationale
Molecular WeightHighPresence of two heavy bromine atoms.
Lipophilicity (LogP)HighSignificant contribution from three halogen atoms.
Aqueous SolubilityLowHigh lipophilicity and lack of hydrogen bond donors.
BioavailabilityVariableHigh lipophilicity may increase membrane permeability but decrease aqueous solubility, leading to complex effects on overall bioavailability.

This table represents predicted trends based on the structure and is not based on experimental data for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dibromo-1-fluoro-4-methoxybenzene, and how can purity be ensured?

  • Methodology : Start with 1-fluoro-4-methoxybenzene as the precursor. Sequential bromination using Br₂ in a polar aprotic solvent (e.g., DCM) at 0–5°C ensures regioselectivity at the 2- and 3-positions. Monitor reaction progress via TLC (hexane:EtOAc, 9:1). Purify via column chromatography (silica gel, gradient elution) and verify purity using GC-MS or HPLC (>98% by area). Safety protocols for bromine handling (e.g., fume hood, PPE) are critical due to toxicity .
  • Key Considerations : Competing bromination sites may require kinetic control. Adjust stoichiometry (2.2 eq Br₂) to minimize di-/tri-substituted byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) at ~δ 3.8 ppm (singlet) and aromatic protons based on coupling patterns (e.g., ¹⁹F-¹H coupling for fluorine adjacency).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine’s electronic environment.
  • X-ray crystallography : Use SHELXL for structure refinement. Resolve disorder in bromine positions via iterative least-squares cycles .
    • Validation : Cross-check melting point (literature vs. experimental) and compare IR spectra for functional group consistency.

Q. What safety protocols are mandatory when handling this compound?

  • Protocols :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling .
  • Waste disposal : Segregate halogenated waste in designated containers for incineration. Avoid aqueous disposal due to bromine’s environmental persistence .
  • Emergency measures : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered bromine positions) be resolved?

  • Methodology :

  • Refine using SHELXL’s PART instruction to model bromine disorder. Apply restraints (ISOR, DELU) to thermal parameters.
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing disorder.
  • Cross-validate with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) .
    • Troubleshooting : If R1 > 5%, recollect data at higher resolution (e.g., synchrotron source) or lower temperature (100 K).

Q. What strategies address contradictory NMR data (e.g., unexpected coupling patterns)?

  • Analysis :

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of methoxy groups).
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
  • 2D experiments : HSQC and HMBC resolve ambiguous assignments (e.g., differentiating Br/F proximity) .
    • Advanced validation : Combine with computational NMR (GIAO method) to predict shifts and match experimental data .

Q. How can this compound serve as a precursor in synthesizing complex heterocycles?

  • Methodology :

  • Buchwald-Hartwig amination : Replace bromine with amines (Pd(OAc)₂/XPhos catalyst, 80°C).
  • Suzuki coupling : Cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME).
  • Selectivity : Fluorine’s electron-withdrawing effect directs metal insertion to the brominated positions. Monitor regioselectivity via LC-MS .
    • Applications : Synthesize fluorinated pharmaceuticals (e.g., kinase inhibitors) or liquid crystals .

Data Contradiction & Reproducibility

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Approach :

  • Meta-analysis : Compare data across peer-reviewed journals (avoiding vendor catalogs like ChemScene or BenchChem).
  • Reproducibility : Repeat synthesis using identical conditions (solvent purity, heating rate) and characterize with calibrated instruments.
  • Open data : Deposit raw crystallographic data (CIF files) in repositories like CCDC for independent validation .

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2,3-Dibromo-1-fluoro-4-methoxybenzene
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2,3-Dibromo-1-fluoro-4-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.